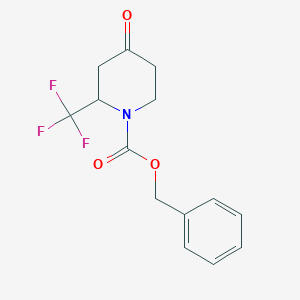

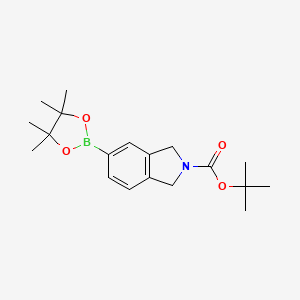

3-amino-N-benzyl-N-methylbenzamide

Übersicht

Beschreibung

3-Amino-N-benzyl-N-methylbenzamide is a chemical compound that is structurally related to 3-aminobenzamide, which is known to be a potent inhibitor of nuclear poly ADP-ribosyl synthetase. This enzyme is involved in the repair of DNA damage and has been studied for its role in the chemical induction of transformation in vitro . Although the provided papers do not directly discuss this compound, they provide insights into the behavior of structurally similar compounds and their biological activities.

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, including acylation and aminolysis. For instance, the synthesis of peptide derivatives has been achieved by reacting 3-(N alpha-Benzyloxycarbonylalanyl-phenylalanyloxy)-2-hydroxy-N-methylbenzamide with amino acid derivatives at elevated temperatures, using solvents such as dimethylsulfoxide and dimethylformamide . Similarly, the synthesis of N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide was performed by reacting 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of related benzamide derivatives has been characterized using various spectroscopic methods, including NMR, IR, and GC-MS, and confirmed by X-ray analysis . These techniques are crucial for confirming the composition and structure of synthesized compounds. The presence of an N,O-bidentate directing group in some benzamide derivatives suggests potential suitability for metal-catalyzed C–H bond functionalization reactions .

Chemical Reactions Analysis

Benzamide derivatives participate in a range of chemical reactions. For example, the reaction of 3-acetoxybenzoyl chloride with diamines has been used to synthesize hyperbranched poly(ester-amide)s . The polycondensation reactions involved can be controlled to achieve desired molecular weights and degrees of branching. The reactivity of these compounds can be influenced by the presence of functional groups and the solvent used during the reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. For instance, the solubility of amino components can affect the ability to perform peptide couplings at elevated temperatures . The presence of ester and amide groups can lead to interchange reactions during polycondensation, as observed in the synthesis of hyperbranched polymers . The spectroscopic characterization of these compounds provides detailed information about their physical and chemical properties .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

3-Amino-N-Benzyl-N-Methylbenzamide, through its derivatives, has been explored for anticancer properties. A specific derivative, AZD4877, exhibited significant biochemical potency against cancer cells. It operates as a kinesin spindle protein (KSP) inhibitor, arresting cells in mitosis, leading to cellular death, and has shown in vivo efficacy in cancer treatment (Theoclitou et al., 2011).

Gastroprokinetic Activity

Derivatives of this compound have been investigated for gastroprokinetic activity. Specifically, compounds derived by modifying the structure of a known gastroprokinetic agent showed potent gastric emptying activity. The direction of the N-benzyl group was found to significantly influence this activity (Morie et al., 1995).

Inhibition of Poly(ADP-Ribose) Synthesis

Studies have shown that derivatives of this compound, such as 3-aminobenzamide and benzamide, can inhibit the synthesis of poly(ADP-ribose), affecting cellular viability, glucose metabolism, and DNA synthesis. This suggests a potential role in cellular regulation and response to DNA damage (Milam & Cleaver, 1984).

Peptide Synthesis

This compound derivatives have been utilized in peptide synthesis. For instance, reacting certain derivatives with glycinediethylamide at high temperatures resulted in tripeptide derivatives, demonstrating its utility in peptide coupling reactions (Turck & Berndt, 1981).

Anticonvulsant Activity

Research into benzamide derivatives, including those related to this compound, has identified potential anticonvulsant properties. Specific compounds prepared via microwave synthesis demonstrated effectiveness in seizure models, suggesting their utility in treating convulsive disorders (Komet, 1997).

Cardiovascular Impact

Certain derivatives of this compound have been studied for cardiovascular effects. For example, DQ-2511, an anti-ulcer drug, exhibited effects on blood flow in gastrointestinal organs and influenced cardiac contractility in animal studies (Hirohashi et al., 1993).

Enhancement of DNA Repair

Derivatives of this compound have shown potential in enhancing DNA repair mechanisms. For instance, compounds like 3-aminobenzamide enhanced unscheduled DNA synthesis after ultraviolet irradiation in human lymphocytes, indicating a role in cellular repair processes (Miwa et al., 1981).

Safety and Hazards

Eigenschaften

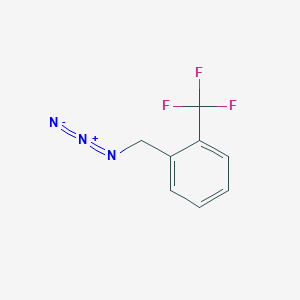

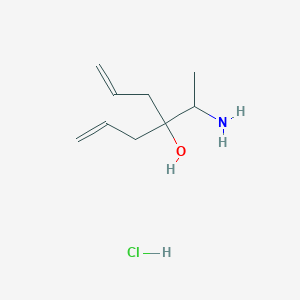

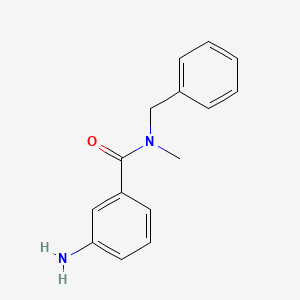

IUPAC Name |

3-amino-N-benzyl-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-17(11-12-6-3-2-4-7-12)15(18)13-8-5-9-14(16)10-13/h2-10H,11,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLNSWOWXHSNRJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40602663 | |

| Record name | 3-Amino-N-benzyl-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40602663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

865610-58-8 | |

| Record name | 3-Amino-N-benzyl-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40602663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.